N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride
Description
This compound is a piperidine-3-carboxamide derivative with a 2-fluorophenylmethylamine backbone and a hydrochloride salt. Its structure includes:
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2.ClH/c1-10(2)15-6-5-13(17(23)21-15)16(22)20-9-12-4-3-11(8-19)7-14(12)18;/h3-4,7,10,13,15H,5-6,8-9,19H2,1-2H3,(H,20,22)(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAGGDKJMUHSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(=O)N1)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of EN300-26676129 is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling.
Mode of Action
It is believed to interact with its target, the urokinase-type plasminogen activator, leading to changes in the protein’s activity
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to blood clot dissolution, cell migration, and tissue remodeling.
Result of Action
Given its target, it may influence processes such as blood clot dissolution, cell migration, and tissue remodeling. More research is required to confirm these effects and discover potential others.
Comparison with Similar Compounds
Structural Analogues in the Piperidine-Carboxamide Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Piperidine vs. Benzofuran/Acetamide Cores : The target compound’s 2-oxo-piperidine core provides conformational flexibility compared to rigid benzofuran derivatives . This flexibility may enhance binding to dynamic enzyme pockets.
- Fluorine Positioning : The 2-fluoro substituent on the phenyl ring is conserved across analogs, suggesting its critical role in preventing oxidative metabolism .
Functional Analogues in Drug Development
Table 2: Comparison with Factor VIIa Inhibitors and Related Molecules
Key Observations:
- Hydrogen-Bonding Motifs : The target compound’s 2-oxo-piperidine and fluorophenyl groups mirror hydrogen-bonding patterns in Factor VIIa inhibitors, which often include ketones and aromatic fluorination .
- Trifluoromethyl vs. Propan-2-yl : The trifluoromethyl group in the kinase modulator enhances electronegativity, whereas the propan-2-yl group in the target compound prioritizes hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
